molecular formula C21H27ClN2O3 B567625 (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate CAS No. 1225232-42-7

(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate

Cat. No. B567625
CAS RN: 1225232-42-7
M. Wt: 390.908
InChI Key: JNFDBCRFDCPLDW-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate, also known as (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate, is a useful research compound. Its molecular formula is C21H27ClN2O3 and its molecular weight is 390.908. The purity is usually 95%.
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Scientific Research Applications

Kinetic Analysis in Enzyme Catalysis

Research has explored the kinetic analysis for lipase-catalyzed reactions, such as the methanolysis of specific compounds, indicating a potential application of related chemical structures in studying enzyme kinetics and catalysis. For example, the study of regioselective methanolysis of (R)- and (S)-2-methylglutaric dipyrazolides for preparing optically pure regioisomers showcases the use of related compounds in understanding enzyme stereopreference and reaction kinetics (Jou-yan Kao & S. Tsai, 2016).

Receptor Chemistry and Extraction Studies

Compounds with imidazole units have been synthesized and characterized for their binding behavior towards various metal ions and for liquid-liquid extraction capabilities. For instance, thiacalix[4]arene derivatives bearing imidazole units have demonstrated potential as ditopic receptors for Na+ and K+/Ag+ with an allosteric effect, and as reusable extractants for dichromate anions, highlighting their application in receptor chemistry and environmental cleanup (Jiang-Lin Zhao et al., 2016).

Fluorescence Sensing and Environmental Applications

Fluorescent imidazole-based chemosensors have been reported for the reversible detection of cyanide and mercury ions, illustrating the use of related structures in environmental monitoring and chemical sensing. These compounds show selective sensing towards specific ions, indicating their utility in developing sensitive and selective chemosensors for environmental and analytical applications (G. Emandi, Keith J. Flanagan, & M. Senge, 2018).

Corrosion Inhibition and Material Science

Schiff bases derived from imidazole have shown antimicrobial activity and corrosion inhibition properties, suggesting applications in materials science, specifically in protecting metals against corrosion. This highlights the potential of related chemical structures in developing new materials or coatings with enhanced durability and resistance to environmental factors (S. Pandiarajan et al., 2020).

properties

IUPAC Name

tert-butyl (2E)-5-chloro-2-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3/c1-15-13-24(14-23-15)18-9-8-16(12-19(18)26-5)11-17(7-6-10-22)20(25)27-21(2,3)4/h8-9,11-14H,6-7,10H2,1-5H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFDBCRFDCPLDW-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C(CCCCl)C(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C(\CCCCl)/C(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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